Calcium bis(N2-(hydroxymethyl)-L-lysinate) Calcium bis(N2-(hydroxymethyl)-L-lysinate)
Brand Name: Vulcanchem
CAS No.: 75195-63-0
VCID: VC16991239
InChI: InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1
SMILES:
Molecular Formula: C14H30CaN4O6
Molecular Weight: 390.49 g/mol

Calcium bis(N2-(hydroxymethyl)-L-lysinate)

CAS No.: 75195-63-0

Cat. No.: VC16991239

Molecular Formula: C14H30CaN4O6

Molecular Weight: 390.49 g/mol

* For research use only. Not for human or veterinary use.

Calcium bis(N2-(hydroxymethyl)-L-lysinate) - 75195-63-0

Specification

CAS No. 75195-63-0
Molecular Formula C14H30CaN4O6
Molecular Weight 390.49 g/mol
IUPAC Name calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate
Standard InChI InChI=1S/2C7H16N2O3.Ca/c2*8-4-2-1-3-6(7(11)12)9-5-10;/h2*6,9-10H,1-5,8H2,(H,11,12);/q;;+2/p-2/t2*6-;/m00./s1
Standard InChI Key ZJJIYVSKPCNUNZ-UAIGZDOSSA-L
Isomeric SMILES C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2]
Canonical SMILES C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Calcium bis(N2-(hydroxymethyl)-L-lysinate) consists of two N2-(hydroxymethyl)-L-lysinate anions coordinated to a central calcium ion. The hydroxymethyl group (-CH2_2OH) replaces a hydrogen atom on the ε-amino group of lysine, altering its electronic and steric properties. Key structural features include:

  • IUPAC Name: Calcium;(2S)-6-amino-2-(hydroxymethylamino)hexanoate.

  • Isomeric SMILES: C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2]\text{C(CCN)C[C@@H](C(=O)[O-])NCO.C(CCN)C[C@@H](C(=O)[O-])NCO.[Ca+2]}.

  • Canonical SMILES: C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2]\text{C(CCN)CC(C(=O)[O-])NCO.C(CCN)CC(C(=O)[O-])NCO.[Ca+2]}.

The calcium ion forms ionic bonds with the carboxylate groups of the lysinate moieties, stabilizing the structure and enhancing its solubility in aqueous environments .

Physicochemical Properties

The compound exhibits the following properties:

PropertyValueSource
Molecular Weight390.49 g/mol
CAS Registry Number75195-63-0
SolubilityHigh in water
Storage ConditionsDry, cool, ventilated

Its high water solubility stems from the polar hydroxymethyl and carboxylate groups, which facilitate hydrogen bonding and ionic interactions .

Synthesis and Chemical Behavior

Synthesis Pathway

The synthesis involves two primary steps:

  • Hydroxymethylation of L-Lysine: L-lysine reacts with formaldehyde under alkaline conditions, substituting the ε-amino group with a hydroxymethyl group.

  • Calcium Salt Formation: The modified lysine is neutralized with calcium hydroxide or calcium carbonate, yielding the final product .

The reaction can be summarized as:

2N2-(hydroxymethyl)-L-lysine+Ca(OH)2Calcium bis(N2-(hydroxymethyl)-L-lysinate)+2H2O2 \, \text{N2-(hydroxymethyl)-L-lysine} + \text{Ca(OH)}_2 \rightarrow \text{Calcium bis(N2-(hydroxymethyl)-L-lysinate)} + 2 \, \text{H}_2\text{O}

Stability and Reactivity

The compound demonstrates stability under standard storage conditions but may degrade in acidic environments due to protonation of the carboxylate groups . Its reactivity is typical of amino acid derivatives, participating in:

  • Chelation reactions with transition metals.

  • Esterification of hydroxymethyl groups.

Biological Activities and Mechanisms

Enhanced Bioavailability

The hydroxymethyl modification reduces the compound’s susceptibility to enzymatic degradation in the gastrointestinal tract, improving its absorption compared to unmodified L-lysine. Calcium coordination further enhances intestinal uptake via calcium transport pathways .

Nutritional Synergy

As a dual-source of calcium and lysine, the compound addresses deficiencies in both nutrients simultaneously. Lysine is critical for protein synthesis and calcium absorption, while calcium supports bone health and neuromuscular function .

Industrial and Research Applications

Nutraceuticals

The compound is formulated in dietary supplements targeting populations with elevated calcium and lysine requirements, such as athletes and postmenopausal women .

Pharmaceutical Formulations

Its stability and solubility make it suitable for oral and intravenous delivery systems. Ongoing research explores its use in calcium-fortified medications and bone cements.

Comparative Analysis with Related Compounds

A related variant, calcium bis[N2,N6-bis(hydroxymethyl)-L-lysinate] (CAS No. 75195-64-1), features additional hydroxymethyl groups on the N6 position, resulting in a higher molecular weight (450.54 g/mol) and altered solubility .

CompoundMolecular FormulaMolecular Weight
Calcium bis(N2-(hydroxymethyl)-L-lysinate)C14H30CaN4O6\text{C}_{14}\text{H}_{30}\text{CaN}_4\text{O}_6390.49 g/mol
Calcium bis[N2,N6-bis(hydroxymethyl)-L-lysinate]C16H34CaN4O8\text{C}_{16}\text{H}_{34}\text{CaN}_4\text{O}_8450.54 g/mol

Future Directions and Challenges

Clinical Validation

While preclinical data are promising, clinical trials are needed to confirm efficacy in humans. Key focus areas include dose optimization and long-term safety profiling .

Scalable Synthesis

Current synthesis methods require optimization for industrial-scale production. Continuous-flow reactors and biocatalytic approaches may improve yield and purity.

Regulatory Considerations

As a novel ingredient, regulatory approvals from agencies like the FDA and EFSA will necessitate comprehensive toxicological and pharmacokinetic studies .

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